Superior Potency at α3β4 Nicotinic Acetylcholine Receptors (nAChR) vs. Benchmark Antagonist AT-1001
The target compound exhibits exceptional antagonist potency at the human α3β4 nAChR subtype (IC50 = 1.8 nM) [1]. This represents an approximately 20-fold improvement in potency compared to the well-characterized, selective α3β4 antagonist AT-1001, which has a reported functional IC50 of 35.2 ± 8.1 nM in the same cell-based assay format [2].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | AT-1001: IC50 = 35.2 ± 8.1 nM |
| Quantified Difference | Approximately 20-fold greater potency |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells |
Why This Matters
This 20-fold higher potency at a therapeutically relevant target for addiction and nicotine dependence research establishes a clear scientific advantage over existing tool compounds.
- [1] EcoDrugPlus Database. Compound ID 2126094. 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone. University of Helsinki. Accessed April 21, 2026. View Source
- [2] Toll L, Zaveri NT, Polgar WE, Jiang F, Khroyan TV, Zhou W, Xie XS, Stauber GB, Costello MR, Leslie FM. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist blocks nicotine self-administration in rats. Neuropsychopharmacology. 2012 May;37(6):1367-76. doi: 10.1038/npp.2011.322. View Source
